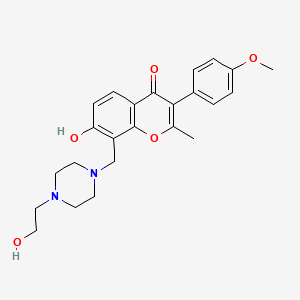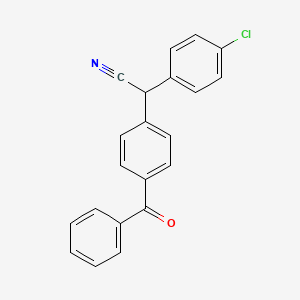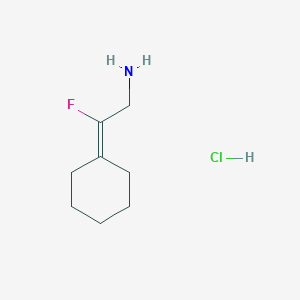![molecular formula C15H17N3O4 B2649767 4-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]quinazoline-7-carboxylic acid CAS No. 2248346-77-0](/img/structure/B2649767.png)
4-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]quinazoline-7-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]quinazoline-7-carboxylic acid, also known as ZD1839 or Gefitinib, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in the late 1990s by AstraZeneca and has since gained attention as a potential cancer treatment.
作用机制
Gefitinib works by binding to the ATP-binding site of the EGFR tyrosine kinase, preventing the activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling for their growth and survival.
Biochemical and Physiological Effects
Gefitinib has been shown to have a number of biochemical and physiological effects. In addition to its anti-proliferative and pro-apoptotic effects on cancer cells, it has been shown to inhibit angiogenesis and metastasis. It has also been shown to have immunomodulatory effects, enhancing the activity of natural killer cells and T cells.
实验室实验的优点和局限性
One advantage of using Gefitinib in lab experiments is its specificity for EGFR tyrosine kinase. This allows for targeted inhibition of EGFR signaling pathways without affecting other signaling pathways. However, one limitation is that Gefitinib resistance can develop over time, which may limit its long-term effectiveness in cancer treatment.
未来方向
There are several future directions for research on Gefitinib. One area of focus is the development of combination therapies that can enhance the effectiveness of Gefitinib and overcome resistance. Another area of focus is the identification of biomarkers that can predict response to Gefitinib and guide treatment decisions. Additionally, there is ongoing research on the use of Gefitinib in combination with immunotherapies, such as checkpoint inhibitors, to enhance anti-tumor immune responses.
合成方法
Gefitinib is synthesized through a multi-step process that involves the reaction of 4-chloroquinazoline with 2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-1,3-dioxolane to form 4-(2-oxo-1-pyrrolidinyl)-quinazoline-7-carboxylic acid. This intermediate is then reacted with methyl isocyanate to form 4-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]quinazoline-7-carboxylic acid. The final product is obtained through purification and crystallization.
科学研究应用
Gefitinib has been extensively studied for its potential in cancer treatment. It has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, particularly in non-small cell lung cancer (NSCLC) patients with EGFR mutations. It has also shown promise in the treatment of other types of cancer, including breast, colon, and pancreatic cancer.
属性
IUPAC Name |
4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]quinazoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-15(2,3)22-14(21)18(4)12-10-6-5-9(13(19)20)7-11(10)16-8-17-12/h5-8H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHRUQHDCCZLBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NC=NC2=C1C=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(Tert-butoxy)carbonyl](methyl)amino}quinazoline-7-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)benzamide](/img/structure/B2649684.png)
![1-(4-bromophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one](/img/structure/B2649687.png)
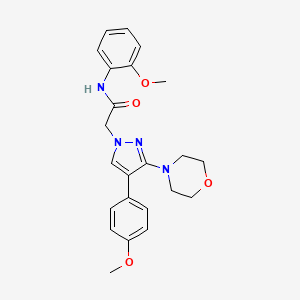
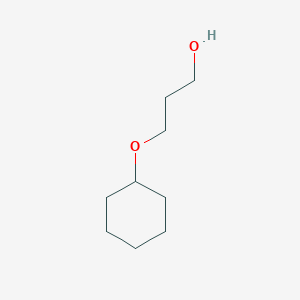
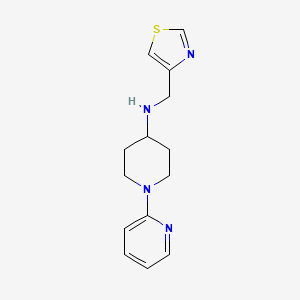

![4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2649696.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2649698.png)


